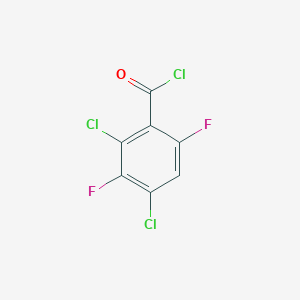

2,4-Dichloro-3,6-difluorobenzoyl chloride

Description

2,4-Dichloro-3,6-difluorobenzoyl chloride: is a chemical compound with the molecular formula C7H2Cl2F2O. It is an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound is known for its reactivity and is used in various chemical reactions to produce more complex molecules.

Properties

IUPAC Name |

2,4-dichloro-3,6-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl3F2O/c8-2-1-3(11)4(7(10)13)5(9)6(2)12/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCUKUKQXRYOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)F)Cl)C(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl3F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3,6-difluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine.

Industrial Production Methods: In industrial settings, the production of 2,4-Dichloro-3,6-difluorobenzoyl chloride is scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-3,6-difluorobenzoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, it can undergo oxidation to form corresponding acids or reduction to form alcohols.

Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Catalysts: Lewis acids like aluminum chloride or iron chloride are often employed to facilitate these reactions.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile are typically used to dissolve the reactants and control the reaction environment.

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine can produce an amide, while reacting with an alcohol can produce an ester.

Scientific Research Applications

Chemistry: 2,4-Dichloro-3,6-difluorobenzoyl chloride is widely used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the agrochemical industry, it is used to produce herbicides, insecticides, and fungicides. Its reactivity makes it a versatile intermediate for creating compounds that protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3,6-difluorobenzoyl chloride involves its ability to react with nucleophiles. The electron-withdrawing effects of the chlorine and fluorine atoms make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is harnessed in various synthetic applications to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Comparison with Similar Compounds

2,4-Difluorobenzoyl chloride: Similar in structure but lacks the chlorine atoms, making it less reactive in certain substitution reactions.

2,6-Difluorobenzoyl chloride: Another similar compound with fluorine atoms in different positions, affecting its reactivity and applications.

3,4-Difluorobenzoyl chloride: Differing in the position of fluorine atoms, which can influence the types of reactions it undergoes.

Uniqueness: 2,4-Dichloro-3,6-difluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic pathways. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.